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molecular formula C12H17NO2 B8373849 2-Diethylaminophenylacetic acid

2-Diethylaminophenylacetic acid

Cat. No. B8373849
M. Wt: 207.27 g/mol
InChI Key: OKEWPKCPSBHCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102667

Procedure details

2-Diethylaminonphenylacetic acid is prepared by hydrogenation of a suspension of 2-nitrophenylacetic acid (9 g) in ethanol (40 cc) under a pressure of 7 bar for 4 hours at 25° C. in the presence of acetaldehyde (7 cc) and 10% palladium-on-carbon black (1 g). The reaction mixture is filtered, the filtrate is concentrated to dryness under reduced pressssure (2.7 kPa) and the residue is chromatographed on a silica column (0.2-0.063 mm, diameter 5 cm, height 50 cm), eluting under a nitrogen pressure of 0.7 bar with a mixture of cyclohexane and ethyl acetate (70/30 by volume) and collecting 125 cc fractions. Fractions 38 to 48 are concentrated to dryness under reduced pressure (2.7 kPa) to give 2-diethylaminophenylacetic acid (1.1 g) in the form of a yellow oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])([O-])=O.[CH:14](=O)[CH3:15].[CH2:17](O)[CH3:18]>[Pd]>[CH2:17]([N:1]([CH2:14][CH3:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])[CH3:18]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressssure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on a silica column (0.2-0.063 mm, diameter 5 cm, height 50 cm)
WASH
Type
WASH
Details
eluting under a nitrogen pressure of 0.7 bar
ADDITION
Type
ADDITION
Details
with a mixture of cyclohexane and ethyl acetate (70/30 by volume)
CUSTOM
Type
CUSTOM
Details
collecting 125 cc fractions
CONCENTRATION
Type
CONCENTRATION
Details
Fractions 38 to 48 are concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=C(C=CC=C1)CC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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